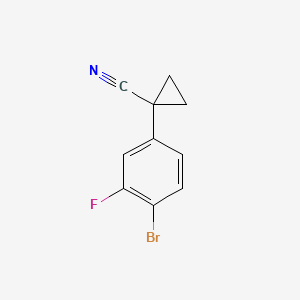

Benzene, 1-(azidomethyl)-3-bromo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve various methods, including bromination with N-Bromosuccinimide (NBS) as described in the synthesis of a novel dibromo-bromomethylene compound . Another approach is the treatment of benzene derivatives with dibromo compounds in acidic media, which was used to prepare 1-bromo-3,5-bis(trifluoromethyl)benzene . These methods highlight the versatility of brominated benzenes as starting materials for further chemical transformations.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of rotational isomers, as indicated by the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The crystal structures can reveal supramolecular features like hydrogen bonding and halogen interactions, which are important for understanding the reactivity and properties of these compounds .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions. For instance, the conversion of aryl bromides to aryllithium compounds has been reported, which is a key step in many synthetic pathways . Additionally, the papers describe copper-catalyzed C-S bond formation and palladium-catalyzed intramolecular coupling reactions, which are used to synthesize substituted benzo[b]thiophenes . These reactions demonstrate the reactivity of brominated benzenes and their utility in constructing complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the presence of substituents on the benzene ring. Steric hindrance, as seen in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, can lead to the presence of rotational isomers and affect the compound's reactivity . The electronic properties, such as HOMO and LUMO energies, can be determined theoretically using density functional theory (DFT) calculations and are essential for predicting the chemical behavior of these molecules . Additionally, the supramolecular interactions observed in crystal structures can impact the melting points, solubility, and overall stability of the compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Synthesis of Ethynylferrocene Compounds

Benzene derivatives, including those similar to 1-(azidomethyl)-3-bromo-benzene, are used in the synthesis of compounds like ethynylferrocene. These compounds show reversible oxidations, indicating potential in electronic and catalytic applications (Fink et al., 1997).

Formation of Triazole Derivatives

Benzene derivatives, such as 1-(azidomethyl)-3-bromo-benzene, are precursors in synthesizing 1,2,3-triazoles with potential applications in corrosion inhibition (Negrón-Silva et al., 2013).

Development of Luminescent Materials

Certain benzene derivatives, including those structurally similar to 1-(azidomethyl)-3-bromo-benzene, have been utilized to create luminescent materials with potential applications in lighting and display technologies (Song et al., 2001).

Material Science and Nanotechnology

Graphene Nanoribbon Synthesis

Benzene derivatives serve as precursors in the bottom-up synthesis of graphene nanoribbons, essential for advanced material science and nanotechnology applications (Patil et al., 2012).

Synthesis of Biologically Active Compounds

Related benzene derivatives are used in synthesizing biologically active natural products, potentially contributing to pharmaceutical research (Akbaba et al., 2010).

Environmental and Analytical Chemistry

- Determination of Ultra-Trace Concentrations of Metals: Benzene derivatives are used in creating ligands for detecting ultra-trace concentrations of metals like nickel, demonstrating their utility in environmental and analytical chemistry (Hurtado et al., 2013).

Safety and Hazards

Benzene, 1-(azidomethyl)-3-bromo- is a heat-sensitive explosive and can react explosively with bis (trifluoromethyl)nitroxide . It is also highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs (Blood) through prolonged or repeated exposure .

Propiedades

IUPAC Name |

1-(azidomethyl)-3-bromobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOCMECOGWAHFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472173 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126799-86-8 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)